N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide
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Description
N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
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Biological Activity
Structural Characteristics
The compound features:
- Furan ring : An electron-rich aromatic system that may enhance biological interactions.
- Sulfonamide group : Known for its role in antibacterial activity and enzyme inhibition.
Table 1: Structural Features and Potential Activities
Compound Name | Structural Features | Potential Biological Activity |
---|---|---|
N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide | Furan and sulfonamide moieties | Antibacterial, potential enzyme inhibition |
N-(pyridine-4-ylmethyl)-2,3-dimethylbenzenesulfonamide | Pyridine substituent | Varies; potential for different biological activities |
4-methoxy-N-(furan-2-ylmethyl)benzenesulfonamide | Methoxy substitution on benzene | Modified electronic properties affecting reactivity |
Biological Activity Overview
-
Antibacterial Properties :
- Sulfonamides are well-known for their ability to inhibit bacterial folate synthesis, making them effective against various bacterial infections. This mechanism is particularly relevant to the sulfonamide portion of the compound, which could similarly confer antibacterial properties to this compound .
-
Enzyme Inhibition :
- The sulfonamide group is also recognized for its potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit protein tyrosine kinases (PTKs), which are implicated in cancer progression . This suggests that this compound may also have applications in cancer treatment through similar mechanisms.
- Potential Anti-Cancer Applications :
Case Studies and Research Findings
While specific case studies on this compound are scarce, several related studies provide insights into its potential applications:
- Study on Sulfonamides as PTK Inhibitors : Research has shown that sulfonamides can selectively inhibit Src family kinases involved in various cancers. This inhibition can disrupt signaling pathways critical for tumor growth . The implications for this compound warrant further investigation.
- Antibacterial Mechanisms : A study highlighted the efficacy of related sulfonamides in inhibiting bacterial growth through interference with folate metabolism . This reinforces the hypothesis that this compound could exhibit similar antibacterial properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-10-6-7-14(12(3)11(10)2)19(16,17)15-9-13-5-4-8-18-13/h4-8,15H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKKDNGXWRMSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.